molecular formula C10H11NO B033635 5,6-Dimethylisoindolin-1-one CAS No. 110568-65-5

5,6-Dimethylisoindolin-1-one

Cat. No. B033635
M. Wt: 161.2 g/mol
InChI Key: KBCRPFNBLVDALE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethylisoindolin-1-ones, including 5,6-dimethylisoindolin-1-one, can be achieved through selective C-C coupling reactions. A novel method involves the use of KO(t)Bu for the synthesis from 2-halo-N-isopropyl-N-alkylbenzamide substrates, showcasing excellent selectivity toward a tertiary sp(3) C-H bond over primary or secondary C-H bonds. This process is believed to proceed via a radical pathway, leading to the formation of a five-membered isoindolinone ring through a series of radical translocations and hydrogen atom transfers (Bhakuni et al., 2014).

Molecular Structure Analysis

The molecular structure of 5,6-dimethylisoindolin-1-one derivatives has been elucidated through various spectroscopic techniques. Structural assignment is unequivocally determined, affirming the compound's identity and providing a basis for further chemical and physical property analyses (Kupfer & Keller-Schierlein, 1979).

Chemical Reactions and Properties

Chemical properties of dimethylisoindolin-1-ones include their participation in cascade cyclization reactions to form various isoindolin-1-one derivatives. For instance, copper-catalyzed tandem C-N/C-C bond formation processes allow for the synthesis of 2,3-diarylisoindolin-1-ones from 2-formylbenzonitriles, arenes, and diaryliodonium salts, showcasing the compound's versatility in organic synthesis (Liu et al., 2017).

Scientific Research Applications

Application 1: Synthesis of Isoindolin-1-one Derivatives

  • Summary of Application: Isoindolin-1-one derivatives are synthesized via multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . This process provides access to complex and potentially biologically active scaffolds .
  • Methods of Application: A three-component, acid-free Ugi-type reaction is used to afford a free secondary amine precursor for the amide group . The formation of the amide may also be carried out under acidic conditions . A series of isoindolin-1-ones were prepared via a ring closure involving intramolecular amidation .
  • Results or Outcomes: This method provides a facile and efficient one-pot procedure suitable for all the MCRs under acidic conditions . It allows the synthesis of four series of heterocyclic compounds .

Application 2: Biological Potential of Indole Derivatives

  • Summary of Application: Indole derivatives, which include isoindolin-1-one derivatives, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
  • Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application 3: Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives

  • Summary of Application: A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This synthesis is practical, efficient, and can be performed on a multigram scale .
  • Methods of Application: The synthesis involves the use of ultrasonic irradiation, which is known for its efficiency and high yields . The reaction can also be extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
  • Results or Outcomes: This method provides a practical and efficient one-pot procedure suitable for the synthesis of a variety of isoindolin-1-ones .

Application 4: Biological Potential of Indole Derivatives

  • Summary of Application: Indole derivatives, including isoindolin-1-one derivatives, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
  • Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application 5: Antiviral Activity of Indole Derivatives

  • Summary of Application: Indole derivatives, including isoindolin-1-one derivatives, have been reported as antiviral agents . They show inhibitory activity against various viruses .
  • Methods of Application: Various substituted indole derivatives were prepared and tested for their antiviral activity .
  • Results or Outcomes: Some compounds showed significant inhibitory activity against influenza A and Coxsackie B4 virus .

Application 6: Use of Five-Membered Cyclic Carbonates in Organic Synthesis

  • Summary of Application: Five-membered cyclic carbonates, which can be synthesized from isoindolin-1-one derivatives, are used as building blocks for organic synthesis and material elaboration .
  • Methods of Application: These cyclic carbonates are prepared and used in various organic synthesis reactions .
  • Results or Outcomes: The use of five-membered cyclic carbonates in organic synthesis has been demonstrated in several applications .

Safety And Hazards

The safety data sheet for 5,6-Dimethylisoindolin-1-one suggests that it should be handled with care. Personal protective equipment should be used to avoid dust formation and inhalation. In case of skin or eye contact, the affected area should be washed off with plenty of water .

properties

IUPAC Name

5,6-dimethyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-3-8-5-11-10(12)9(8)4-7(6)2/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCRPFNBLVDALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554127
Record name 5,6-Dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylisoindolin-1-one

CAS RN

110568-65-5
Record name 2,3-Dihydro-5,6-dimethyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110568-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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